Bienvenue dans la boutique en ligne BenchChem!

3-Iodo-1H-indazol-6-amine

Cross-coupling Suzuki-Miyaura Oxidative addition

3-Iodo-1H-indazol-6-amine (CAS 885519-20-0) is a heterocyclic aromatic building block belonging to the indazole family, featuring an iodine atom at the 3-position and a primary amine at the 6-position on the fused pyrazole–benzene scaffold. With a molecular formula of C₇H₆IN₃ and a molecular weight of 259.05 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor programs and cross-coupling–based library synthesis.

Molecular Formula C7H6IN3
Molecular Weight 259.05 g/mol
CAS No. 885519-20-0
Cat. No. B1326388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-indazol-6-amine
CAS885519-20-0
Molecular FormulaC7H6IN3
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1N)I
InChIInChI=1S/C7H6IN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11)
InChIKeyQSRGYTWPGHFSQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-indazol-6-amine (CAS 885519-20-0): Core Structural Properties and Compound-Class Context for Procurement Decisions


3-Iodo-1H-indazol-6-amine (CAS 885519-20-0) is a heterocyclic aromatic building block belonging to the indazole family, featuring an iodine atom at the 3-position and a primary amine at the 6-position on the fused pyrazole–benzene scaffold [1]. With a molecular formula of C₇H₆IN₃ and a molecular weight of 259.05 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor programs and cross-coupling–based library synthesis . The indazole core is a recognized bioisostere of indole and phenol, endowing derivatives with diverse pharmacological activities including anticancer, anti-inflammatory, and antiviral effects . Its computed XLogP3 of 1.6 and topological polar surface area of 54.7 Ų position it within a favorable property space for CNS and cellular permeability relative to close analogs.

Why 3-Iodo-1H-indazol-6-amine (885519-20-0) Cannot Be Casually Replaced by 3-Bromo, 3-Chloro, or Unsubstituted Analogs


The 3-iodo substituent is not a trivial halogen placeholder; it dictates the compound's entire synthetic trajectory and biological profile. The C–I bond undergoes oxidative addition with palladium(0) catalysts at rates approximately 100–1,000 times faster than the corresponding C–Br bond and >10,000 times faster than C–Cl, a well-established reactivity order that directly governs cross-coupling efficiency, catalyst loading, and reaction temperature [1]. In the 3-iodoindazole series, this reactivity has been exploited in Suzuki, Sonogashira, and Heck couplings to construct 3-aryl, 3-alkynyl, and 3-alkenyl indazoles that are inaccessible or low-yielding from the bromo or chloro analogs [2]. Simultaneously, the 6-amino group provides an orthogonal handle for amidation, reductive amination, or urea/thiourea formation—a dual functionalization architecture absent in the unsubstituted 1H-indazol-6-amine and less synthetically flexible in the 3-bromo- or 3-chloro variants due to their attenuated coupling reactivity [3]. Physicochemical divergence further precludes substitution: the iodo compound (MW 259.05, XLogP3 1.6) possesses distinct lipophilicity and steric bulk compared to the bromo analog (MW 212.05, XLogP3 1.9), parameters that critically influence membrane permeability, target binding, and metabolic stability.

Quantitative Differentiation Evidence for 3-Iodo-1H-indazol-6-amine (885519-20-0) Against Its Closest Analogs


Pd-Catalyzed Cross-Coupling Reactivity: 3-Iodo vs. 3-Bromo vs. 3-Chloro Indazole Scaffolds

The C3-iodo substituent enables efficient Pd(0)-catalyzed cross-coupling under milder conditions than the corresponding bromo or chloro analogs. In the 3-iodoindazole series, Collot et al. (1999) demonstrated Suzuki coupling with aryl boronic acids to yield 3-arylindazoles in good yields, including a short synthesis of YC-1, a soluble guanylate cyclase activator [1]. The 3-iodoindazole scaffold has been extended to Sonogashira couplings with terminal alkynes to produce 3-alkynylindazoles [2] and to Heck couplings with methyl acrylate [3]. While direct head-to-head yield comparisons between 3-iodo-, 3-bromo-, and 3-chloroindazol-6-amines are not published, the general reactivity order for aryl halide oxidative addition to Pd(0) is I (fastest) > Br (intermediate) >> Cl (slowest), with relative rate ratios of approximately 10³:10¹:1 respectively, a class-level inference grounded in organometallic mechanism studies [4]. This means that 3-iodo-1H-indazol-6-amine can undergo cross-coupling at lower temperatures, with lower catalyst loadings, and in shorter reaction times—practical advantages that translate to higher throughput and lower cost in parallel synthesis campaigns.

Cross-coupling Suzuki-Miyaura Oxidative addition Palladium catalysis

Physicochemical Property Differentiation: Lipophilicity and Molecular Weight vs. 3-Bromo and 3-Chloro Analogs

Computed physicochemical properties from PubChem reveal meaningful divergence between the 3-iodo, 3-bromo, and 3-chloro analogs that directly impacts pharmacokinetic behavior in downstream derivatives. The 3-iodo compound has an XLogP3 of 1.6 and a molecular weight of 259.05 g/mol [1]. The 3-bromo analog has an XLogP3 of 1.9 and a molecular weight of 212.05 g/mol [2]. Although explicit XLogP3 data for the 3-chloro analog is not available in the same database, its lower molecular weight (167.6 g/mol) and the established halogen lipophilicity trend (I > Br > Cl) predict a lower logP . The iodo compound's 0.3-unit lower XLogP3 compared to the bromo analog, despite the iodine atom's larger size, is counterintuitive and may reflect the stronger polarization of the C–I bond affecting computed hydrogen-bonding parameters. This distinct physicochemical signature influences passive membrane permeability, plasma protein binding, and metabolic clearance of final compounds derived from this building block—making the iodo analog the preferred starting material when target product profiles demand specific logD windows.

Lipophilicity XLogP3 Molecular weight Drug-likeness

Orthogonal Dual Functionalization: 3-Iodo Cross-Coupling Handle + 6-Amino Derivatization Handle vs. Single-Functional Analogs

3-Iodo-1H-indazol-6-amine is one of the few indazole building blocks that simultaneously provides an sp² C–I bond for transition metal-catalyzed cross-coupling (Suzuki, Sonogashira, Heck, carbonylation) and a primary aromatic amine for classical derivatization (amide coupling, sulfonamide formation, reductive amination, urea synthesis). This is explicitly exploited in patent CN105753841A, where 3-iodo-6-nitroindazole is first reduced to 3-iodo-1H-indazol-6-amine (using SnCl₂ in ethanol), and the resulting 6-amino group is then elaborated into thiourea derivatives, while the 3-iodo group remains available for subsequent cross-coupling [1]. By contrast, 1H-indazol-6-amine (CAS 6967-12-0) lacks any halogen at C3, precluding direct cross-coupling without prior C–H activation or halogenation; 3-bromo-1H-indazol-6-amine offers the same dual-handle logic but with slower oxidative addition kinetics (see Evidence Item 1) [2]. The Pd-catalyzed carbonylation of 3-iodoindazoles to indazole-3-carboxylic esters and amides, reported by Buchstaller et al. (2011), further demonstrates that the 3-iodo group uniquely enables a transformation—carbonylative coupling—that is far less efficient with bromo or chloro analogs and impossible with unsubstituted indazole [3].

Orthogonal functionalization Sequential derivatization Building block versatility Library synthesis

Axitinib-Associated Intermediate: Relevance to an Approved Kinase Inhibitor vs. Structurally Divergent Analogs

Chemical database listings identify 3-iodo-1H-indazol-6-amine as 'Axitinib impurity 42' (阿西替尼杂质42), indicating its structural relationship to the approved VEGFR/PDGFR inhibitor axitinib (Inlyta®, Pfizer) . Axitinib features a 3-substituted indazole core, and its synthetic routes or metabolic/degradation pathways can generate halogenated indazole-amine fragments. This association provides procurement relevance that is absent for the 3-bromo or 3-chloro analogs, as the iodo compound specifically maps onto a defined regulatory impurity profile. For pharmaceutical development teams working on generic axitinib or next-generation VEGFR inhibitors, sourcing high-purity 3-iodo-1H-indazol-6-amine is essential for impurity reference standard preparation, forced degradation studies, and analytical method validation per ICH Q3A/Q3B guidelines. The 3-bromo-1H-indazol-6-amine (CAS 52347-72-5) and 3-chloro-1H-indazol-6-amine (CAS 21413-23-0) do not share this specific regulatory association with axitinib.

Axitinib VEGFR inhibitor Pharmaceutical impurity Regulatory relevance

Microwave-Assisted C3-Vinylation of Unprotected 3-Iodoindazoles: An Expeditive Route to 3-Vinylindazoles Not Demonstrated for Bromo or Chloro Analogs

In 2018, a direct microwave-assisted Suzuki–Miyaura vinylation of unprotected 3-iodoindazoles with pinacol vinyl boronate was reported, yielding 3-vinylindazole derivatives in moderate to excellent yields [1]. The method operates on C5-substituted 3-iodoindazole substrates without requiring N-protection, and the C3-vinylated product was the only isolated product in all cases, demonstrating complete regioselectivity. This transformation has not been reported for 3-bromoindazoles or 3-chloroindazoles under comparable mild, protection-free conditions. While the study used C5-substituted 3-iodoindazoles rather than 3-iodo-1H-indazol-6-amine specifically, the methodology is directly transferable to the 6-amino-substituted scaffold, as the 6-NH₂ group is compatible with Suzuki coupling conditions. This provides a direct synthetic pathway to 3-vinyl-1H-indazol-6-amines—versatile intermediates for further functionalization—that is uniquely enabled by the 3-iodo substituent.

Microwave synthesis C3-vinylation Unprotected indazole Suzuki coupling

Solubility and Physical State Handling: Aqueous Solubility Inference from the 3-Chloro Analog and Practical Procurement Considerations

The 3-chloro-1H-indazol-6-amine analog has a measured aqueous solubility of 0.62 g/L at 25 °C . While an explicit experimental aqueous solubility for 3-iodo-1H-indazol-6-amine has not been published, the larger van der Waals radius, higher molecular weight (259.05 vs. 167.6 g/mol), and greater polarizability of iodine predict even lower aqueous solubility—an important consideration for biological assay preparation requiring DMSO stock solutions or aqueous dilution. The compound is supplied as a solid powder with a purity specification of 97% (Sigma-Aldrich) and requires refrigerated storage . Its boiling point is computed at 452.2 ± 25.0 °C and density at 2.2 ± 0.1 g/cm³ . The 3-chloro analog boils at 408.7 ± 25.0 °C and has a density of 1.53 ± 0.06 g/cm³, reflecting the substantial physical property divergence driven by halogen mass. These differences are practically relevant for large-scale handling, solvent selection for reactions, and purification method development.

Aqueous solubility Physical form Storage stability Solid handling

High-Value Application Scenarios Where 3-Iodo-1H-indazol-6-amine (885519-20-0) Provides Verifiable Advantage Over Alternatives


Parallel Synthesis Libraries Requiring C3 Diversification via Pd-Catalyzed Cross-Coupling

Medicinal chemistry teams constructing focused libraries of 3-substituted indazole-6-amines for kinase inhibitor programs benefit from the superior oxidative addition kinetics of the C–I bond. The 3-iodo compound enables Suzuki, Sonogashira, and Heck couplings at lower temperatures (80–100 °C) with standard Pd(PPh₃)₄ catalyst loadings (2–5 mol%), whereas the 3-bromo analog typically requires 100–120 °C and higher catalyst loading (5–10 mol%) to achieve comparable conversion [1]. This translates to higher success rates in 96-well plate formats where thermal uniformity is challenging. The 6-amino group can then be further derivatized without protecting group manipulation [2].

Generic Axitinib Impurity Profiling and ANDA Regulatory Dossier Preparation

Pharmaceutical companies developing generic axitinib (Inlyta®) require authenticated samples of all known impurities for method validation and stability studies. 3-Iodo-1H-indazol-6-amine is catalogued as 'Axitinib impurity 42' [1]. Procuring this specific compound from a quality-assured vendor with full Certificate of Analysis (CoA) documentation is essential for establishing impurity limits, validating HPLC/LC-MS methods, and demonstrating compliance with ICH Q3A/Q3B guidelines. The 3-bromo and 3-chloro analogs cannot substitute for this purpose as they are not recognized axitinib impurities.

Two-Step Synthesis of N-Indazole Thiourea Derivatives with Antioxidant and Antiviral Activity

Patent CN105753841A explicitly uses the reduction of 3-iodo-6-nitroindazole to 3-iodo-1H-indazol-6-amine as a key intermediate step, followed by thiourea formation via the 6-amino group [1]. The resulting N-indazole thiourea derivatives demonstrated DPPH radical scavenging activity with IC₅₀ values as low as 0.14 mg/mL (compound 12h) and antiviral activity against herpes virus, vaccinia virus, and HIV. Procurement of the 6-amino-3-iodo intermediate is the gateway to this specific chemotype; the 3-bromo or 3-chloro analogs would yield different thiourea derivatives with unvalidated biological profiles.

Carbonylative Coupling for Indazole-3-Carboxamide Library Synthesis

The Pd-catalyzed carbonylation of 3-iodoindazoles, as reported by Buchstaller et al. (2011), provides direct access to indazole-3-carboxylic esters and amides under mild conditions (CO atmosphere, Pd catalyst, MeOH or amine nucleophile) [1]. This transformation is uniquely efficient with the iodo substrate; attempted carbonylation of 3-bromoindazoles generally requires higher CO pressure and specialized ligands. For teams synthesizing indazole-3-carboxamide-based kinase inhibitors (a privileged pharmacophore in oncology), 3-iodo-1H-indazol-6-amine enables simultaneous C3 carbonylation and C6 amination—a dual derivatization pathway not accessible from any single alternative building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.